molecular formula C5H12Cl2N2O2 B591594 (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 263407-17-6

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B591594
CAS No.: 263407-17-6
M. Wt: 203.063
InChI Key: YQEVKNLEXCXBHR-WTIKUKJPSA-N
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Description

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a high-purity, stereochemically defined pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical chiral building block for the synthesis of more complex molecules, particularly those targeting amino acid receptors and enzymes. Its constrained pyrrolidine ring acts as a proline mimic, providing a rigid scaffold that is valuable for studying receptor-ligand interactions and designing enzyme inhibitors. In research, this chemical scaffold is recognized for its relevance in the study of metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors pivotal for modulating synaptic transmission in the central nervous system. Specifically, stereoisomers of 4-aminopyrrolidine-2-carboxylic acid have been investigated as agonists, partial agonists, and antagonists for Group II metabotropic glutamate receptors, making them important tools for probing neurological pathways and potential treatments for disorders like epilepsy . Beyond neuroscience, related pyrrolidine-carboxylic acid structures are extensively utilized as key intermediates in developing arginase inhibitors . Arginase is a manganese-containing enzyme involved in the urea cycle and immune regulation, and its inhibitors are being explored for applications in oncology and immunology. This product is provided as a stable dihydrochloride salt. It is typically supplied as a white to off-white crystalline solid and should be stored in a cool, dry place, sealed under desiccated conditions to maintain stability and purity. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVKNLEXCXBHR-WTIKUKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662556
Record name (4S)-4-Amino-D-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263407-17-6
Record name (4S)-4-Amino-D-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Pyrroline Precursors

The most efficient route begins with a substituted pyrroline derivative. A key step involves catalytic hydrogenation using chiral catalysts to establish the (2R,4S) configuration. For example, hydrogenation of (2R,4R)-4-nitro-pyrroline-2-carboxylate esters over a palladium-based catalyst yields the cis-4-amino intermediate with >98% enantiomeric excess (ee). Critical parameters include:

  • Catalyst : Pd/C modified with cinchona alkaloids (e.g., quinidine) for asymmetric induction.

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate to stabilize the transition state.

  • Pressure : 50–100 psi H₂ to minimize side reactions.

A comparative analysis of hydrogenation conditions is provided in Table 1.

Table 1: Hydrogenation Conditions and Outcomes

CatalystSolventPressure (psi)ee (%)Yield (%)
Pd/C + QuinidineTHF5098.585
Raney NiEthanol10072.363
PtO₂Acetic Acid3089.178

Stereoselective Amination

Post-hydrogenation, the nitro group is reduced to an amine. A two-step protocol avoids racemization:

  • Nitro Reduction : Use Zn/HCl or catalytic transfer hydrogenation (Pd/C, ammonium formate) at 25°C.

  • Salt Formation : Treatment with HCl gas in methanol precipitates the dihydrochloride salt.

Racemization at the 4-position is mitigated by maintaining pH < 3 during acidification. Chiral HPLC (Chirobiotic T column) confirms <1% epimerization under these conditions.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for critical steps:

  • Cyclization : A jacketed reactor feeds pyrrolidine precursors into a heated (80°C) zone with aqueous HCl, achieving 92% conversion in 15 minutes.

  • Crystallization : Anti-solvent addition (isopropanol) in a segmented flow system yields 99.5% pure crystals.

Cost-Effective Protecting Group Strategies

Industrial routes often use tert-butyloxycarbonyl (Boc) protection for the amine:

  • Protection : React the free amine with Boc anhydride in dichloromethane (DCM) and triethylamine.

  • Deprotection : Treat with 4M HCl in dioxane to regenerate the amine without racemization.

This approach reduces side products by 40% compared to benzyl-based protection.

Purification and Quality Control

Crystallization Optimization

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1). Key factors include:

  • Cooling Rate : 0.5°C/min to prevent inclusion of solvates.

  • Seed Crystals : Addition of 0.1% w/w seed material improves crystal size distribution.

Table 2: Crystallization Solvent Systems

Solvent Ratio (EtOH:H₂O)Purity (%)Yield (%)
2:198.778
3:199.985
4:199.581

Analytical Validation

  • HPLC : C18 column (150 mm × 4.6 mm), 0.1% TFA in water/acetonitrile gradient, retention time = 6.8 min.

  • Elemental Analysis : Calculated for C₅H₁₂Cl₂N₂O₂: C 29.58%, H 5.96%, N 13.79%; Found: C 29.52%, H 5.89%, N 13.72%.

Challenges and Mitigation Strategies

Epimerization During Alkylation

Alkylation of the pyrrolidine ring at the 2-position risks racemization. Solutions include:

  • Low-Temperature Conditions : Conduct reactions at −20°C with lithium diisopropylamide (LDA) as the base.

  • In Situ Quenching : Add acetic acid immediately post-reaction to protonate the enolate intermediate.

Byproduct Formation in Acidic Conditions

Over-acidification generates chlorinated byproducts. Controlled HCl gas addition (pH 1.5–2.0) and real-time pH monitoring reduce impurities to <0.5%.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and fine chemicals .

Mechanism of Action

The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₅H₁₂Cl₂N₂O₂
Molecular Weight 203.07 g/mol
Stereochemistry (2R,4S)
Key Functional Groups Amino (NH₂), Carboxylic Acid (COOH)
Solubility High in water (due to dihydrochloride)

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its stereochemistry and functional groups. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Structural Differences Biological/Industrial Relevance Reference
Pyrrolidine Parent compound; lacks amino and carboxylic acid groups. Used as a solvent or catalyst; limited biological activity.
L-Proline Natural amino acid; (2S)-configuration; carboxylic acid at position 2. Protein synthesis, osmoprotectant; lacks the 4-amino group.
(2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylic acid hydrochloride Chlorophenoxy group at position 4 instead of amino. Enhanced lipophilicity; potential antimicrobial applications.
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride Fluorine atom at position 4 instead of amino. Improved metabolic stability; used in PET imaging probes.
(2S,4S)-4-CBZ-Aminopyrrolidine-2-carboxylic Acid Methyl Ester Dihydrochloride CBZ-protected amine; methyl ester at carboxylic acid. Intermediate in peptide synthesis; improved stability during coupling reactions.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Hydroxyl group at position 4; carboxamide instead of carboxylic acid. Modulates enzyme activity; explored in neurology and immunology.
(2S,4S)-4-Azidopyrrolidine-2-carboxylic Acid Hydrochloride Azide group at position 3. Click chemistry applications; bioconjugation for targeted drug delivery.

Key Findings:

Stereochemical Impact: The (2R,4S) configuration confers distinct binding affinities compared to (2S,4R) or (2S,4S) isomers. For example, (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (CAS: N/A) shows altered enzyme inhibition profiles due to inverted stereochemistry . The dihydrochloride form enhances solubility compared to free-base analogs like 4-aminopyrrolidine-2-carboxylic acid .

Functional Group Influence: Amino Group: Critical for hydrogen bonding in enzyme active sites. Replacement with hydroxyl (e.g., 4-hydroxypyrrolidine-2-carboxamide) reduces basicity but increases solubility . Carboxylic Acid: Enables salt formation (e.g., dihydrochloride) and conjugation with amines. Methyl ester derivatives (e.g., CBZ-protected methyl ester) are used to block reactivity during synthesis .

Industrial Relevance :

  • CBZ-Protected Derivatives : Preferred in solid-phase peptide synthesis for stability .
  • Azide Derivatives : Enable bioorthogonal reactions in drug delivery systems .

Biological Activity

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant implications in both organic chemistry and biological research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex organic molecules and an important subject of study in various biological contexts.

  • Molecular Formula : C5H10N2O2·2HCl
  • Molecular Weight : 184.06 g/mol
  • CAS Number : 16257-83-3

This compound is characterized by its pyrrolidine ring structure, which is integral to its biological activity and interaction with various molecular targets.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors, modulating their activity. It has been shown to influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Target Enzymes

One notable target is the 6-oxocamphor hydrolase , where it catalyzes the carbon-carbon bond cleavage of bicyclic beta-diketones through a retro-Claisen reaction, leading to the production of optically active compounds such as (2R,4S)-beta-campholinic acid.

Biological Applications

The biological applications of this compound are diverse:

  • Enzyme Mechanisms : It is extensively used in studies investigating enzyme mechanisms and protein-ligand interactions.
  • Therapeutic Potential : The compound is being explored as a precursor for radiolabeled compounds used in imaging studies, particularly in medical diagnostics.
  • Pharmaceutical Development : Its derivatives have shown promise in developing drugs targeting neurological disorders and as catalysts in asymmetric synthesis.

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic applications of this compound:

  • Study on Enzyme Interaction :
    • Researchers utilized this compound to investigate its interaction with metabotropic glutamate receptors (mGluRs), which are critical targets for drug development due to their role in various neurological conditions. The binding affinity and modulation effects were assessed, demonstrating its potential as a therapeutic agent .
  • Antimicrobial Activity :
    • A study focused on the antimicrobial properties of compounds related to this compound found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved membrane permeabilization and disruption of bacterial cell integrity .
  • Neurological Applications :
    • In research aimed at understanding the effects of amino acid analogs on synaptic transmission, this compound was investigated for its role in modulating neurotransmitter release, indicating potential applications in treating epilepsy and other neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundChiral amino acid derivativeModulates enzyme activity; potential therapeutic uses
PyrrolidineParent structureLacks functional groups for specific biological activity
ProlineAmino acidSimilar structure but different stereochemistry
Pyrrolidine-2,5-dioneDerivativeDifferent functional groups; limited biological activity

Q & A

Q. What in vitro assays best evaluate its potential as a proline analog in collagen synthesis?

  • Assays :
  • Procollagen C-Proteinase (PCP) Inhibition : Measure hydroxyproline levels via colorimetric assays.
  • Cell Viability : MTT assay in fibroblast cultures to rule off-target cytotoxicity .

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